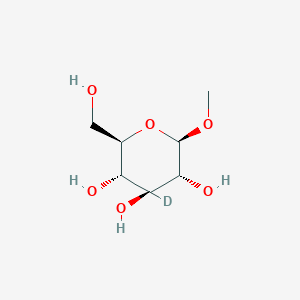

Methyl |A-D-glucopyranoside-d1

Description

Rationale for Deuterium (B1214612) Incorporation in Glycoscience Studies

The primary rationale for incorporating deuterium into carbohydrates lies in its utility as a non-invasive probe. Unlike larger chemical labels or radioactive isotopes, deuterium's presence minimally perturbs the size, shape, and biological activity of the carbohydrate. researchgate.net This "silent" labeling allows for the study of molecular interactions and metabolic pathways in a manner that closely mimics the natural state.

Key reasons for employing deuterium labeling in glycoscience include:

Mechanistic Elucidation: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, provides profound insights into reaction mechanisms. By observing how the presence of deuterium at a specific position affects the rate of an enzymatic or chemical reaction, researchers can deduce the bond-breaking and bond-forming steps involved. symeres.comtandfonline.com

Metabolic Tracing: Deuterated carbohydrates serve as excellent tracers for metabolic pathways. Their journey through biological systems can be monitored using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to map out complex metabolic networks. symeres.comresearchgate.net

Structural Analysis: Deuterium labeling can simplify complex NMR spectra of carbohydrates. The substitution of protons with deuterons effectively removes their signals from ¹H NMR spectra, reducing signal overlap and enabling a clearer interpretation of the remaining signals. This is particularly useful for studying the conformation of carbohydrates and their interactions with other molecules.

Enhanced Analytical Sensitivity: In mass spectrometry, the mass shift introduced by deuterium allows for the clear differentiation between labeled and unlabeled molecules, facilitating precise quantification and analysis. researchgate.net

Research Utility of Methyl α-D-Glucopyranoside-d1 as an Isotopic Probe

Methyl α-D-glucopyranoside, a stable and well-characterized derivative of glucose, serves as an important model compound in carbohydrate research. When labeled with deuterium to form Methyl α-D-glucopyranoside-d1, its utility as an isotopic probe is significantly enhanced. The specific placement of the deuterium atom allows for targeted investigations into various biochemical and chemical phenomena.

For instance, Methyl α-D-glucopyranoside-d1 can be used to:

Probe Enzyme Active Sites: By synthesizing this compound with deuterium at a specific position involved in enzyme binding or catalysis, researchers can gain detailed information about the geometry and electronic environment of an enzyme's active site.

Investigate Glycosidic Bond Cleavage: The stability of the glycosidic bond is crucial for the function of many carbohydrates. Using Methyl α-D-glucopyranoside-d1, scientists can study the mechanisms of enzymatic and chemical hydrolysis of this bond with high precision.

Study Carbohydrate Transport: The uptake and transport of sugars across cell membranes are fundamental biological processes. Labeled methyl α-D-glucopyranoside can be used to track these processes and identify the proteins involved. ebi.ac.uk

Historical Context of Deuterated Carbohydrates in Mechanistic Investigations

The use of deuterated compounds in scientific research has a rich history dating back to the discovery of deuterium itself. Early investigations focused on understanding the fundamental principles of the kinetic isotope effect. tandfonline.com Over time, as analytical techniques became more sophisticated, the application of deuterium labeling expanded into more complex biological systems.

In carbohydrate chemistry, the development of methods for the selective introduction of deuterium into sugar molecules was a significant milestone. anr.fr These synthetic advancements opened the door for a wide range of mechanistic studies. For example, deuterated carbohydrates were instrumental in elucidating the stereochemistry of enzymatic reactions, confirming the anomeric configuration of glycosidic bonds, and understanding the conformational dynamics of polysaccharides. researchgate.netnih.gov The ability to create specifically labeled carbohydrates has allowed researchers to ask and answer increasingly detailed questions about the role of these essential biomolecules in health and disease. anr.fr

Interactive Data Table: Properties of Methyl α-D-glucopyranoside

| Property | Value |

| Chemical Formula | C₇H₁₄O₆ |

| Molar Mass | 194.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 165-166 °C |

| Solubility | Soluble in water |

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1/i5D |

InChI Key |

HOVAGTYPODGVJG-XVEWWPLVSA-N |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC)CO)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Site Specific Deuteration of Methyl α D Glucopyranoside

Chemoenzymatic Deuteration Strategies

Chemoenzymatic synthesis provides a highly specific and often more straightforward alternative to purely chemical methods for creating complex carbohydrate derivatives. sci-hub.se This approach leverages the inherent selectivity of enzymes to catalyze reactions on modified substrates. For instance, the synthesis of UDP-6-fluoro-GlcNAc, a related sugar nucleotide, was achieved with significantly higher yields over fewer steps using a chemoenzymatic route compared to traditional organic synthesis. sci-hub.se

In the context of deuteration, enzymes can be employed in pathways where a deuterated precursor is incorporated into the target molecule. While direct enzymatic deuteration of Methyl α-D-glucopyranoside is not extensively detailed in the provided results, the principles of chemoenzymatic synthesis are well-established. For example, glycosyltransferases can use activated sugar donors, like sugar-nucleoside diphosphates, for glycosylation. acs.org A strategy could involve the enzymatic synthesis of a deuterated glucose derivative which is then converted to the target methyl glucopyranoside. The success of such a strategy relies on the tolerance of the enzymes in the pathway to the modified, deuterated substrates. sci-hub.seacs.org

Chemical Hydrogen/Deuterium (B1214612) Exchange (H/D Exchange) Techniques

Direct H/D exchange reactions are a common and powerful method for introducing deuterium into a molecule using a deuterium source like deuterium oxide (D₂O). jst.go.jpchinesechemsoc.org

Acid-Catalyzed Exchange Protocols

Acid-catalyzed hydrogen-deuterium exchange is a foundational method for deuteration. nih.gov This process typically involves the use of strong deuterated Brønsted or Lewis acids in the presence of a deuterium source. nih.govmdpi.com While highly effective for aromatic compounds, acid-catalyzed exchange on molecules like carbohydrates can have limited regioselectivity. nih.govmdpi.com The reaction mechanism often involves protonation (or deuteration) followed by elimination and addition steps, which can lead to exchange at multiple sites. For non-aromatic systems, the process can be pH-dependent and may lead to a mixture of deuterated products. nih.govrsc.org

Metal-Catalyzed Deuteration Approaches (e.g., Ruthenium on Carbon)

Heterogeneous platinum group metal catalysts, particularly ruthenium on carbon (Ru/C), have proven effective for the direct deuteration of alcohols, including sugar derivatives like Methyl α-D-glucopyranoside. jst.go.jp This method utilizes D₂O as the deuterium source and often requires a hydrogen atmosphere to activate the catalyst. jst.go.jpresearchgate.net The reaction proceeds via an H-D exchange mechanism, where C-H bonds adjacent to hydroxyl groups are targeted. rsc.org

A key advantage of this approach is its ability to achieve multi-deuteration stereoselectively. For Methyl α-D-glucopyranoside, Ru/C catalysis can lead to the formation of Methyl α-D-glucopyranoside-d₅ with deuterium incorporated at the α-positions of each hydroxyl group while retaining the original configuration. jst.go.jp The reaction mechanism is proposed to involve the oxidative addition of a C-H bond to the activated metal catalyst, followed by H-D exchange on the metal surface and subsequent reductive elimination to release the deuterated product. jst.go.jp Other metals like palladium and platinum can also catalyze H/D exchange, but they often exhibit different selectivities, with platinum favoring aromatic positions and palladium favoring aliphatic ones. researchgate.net Raney nickel has also been used for the deuteration of Methyl α-D-glucopyranoside, with sonication sometimes employed to improve deuterium incorporation. mdpi.com

| Catalyst | Selectivity/Characteristics | Reference |

|---|---|---|

| Ruthenium on Carbon (Ru/C) | Site-selective at the α-position of hydroxyl groups. Can achieve multi-deuteration with retention of stereochemistry in sugars. | jst.go.jp |

| Platinum on Carbon (Pt/C) | Shows a higher tendency for deuterating aromatic positions over aliphatic ones. | researchgate.net |

| Palladium on Carbon (Pd/C) | Preferentially catalyzes deuteration at aliphatic and benzylic positions. | researchgate.net |

| Raney Nickel | Used for deuterating Methyl α-D-glucopyranoside, sometimes enhanced by sonication. | mdpi.com |

Regioselective and Stereoselective Deuterium Incorporation

Achieving regioselectivity and stereoselectivity is crucial for creating precisely labeled molecules for specific applications. In the context of Methyl α-D-glucopyranoside, metal-catalyzed deuteration demonstrates notable selectivity.

The Ru/C-catalyzed H/D exchange is highly regioselective, targeting the C-H bonds at the α-position to each hydroxyl group. jst.go.jp This is because the reaction is thought to proceed through coordination of the hydroxyl group's lone pair to the ruthenium catalyst, facilitating the C-H activation at the adjacent carbon. jst.go.jp This method has been shown to be stereoselective for sugar derivatives like Methyl α-D-glucopyranoside, which have a relatively rigid structure, resulting in the retention of the original stereochemistry at the deuterated centers. jst.go.jp

Protecting group chemistry offers another powerful strategy for directing deuteration to specific sites. By selectively protecting certain hydroxyl groups, the corresponding α-positions are shielded from the metal-catalyzed exchange, as the α-position of a protected alcohol (e.g., methoxy (B1213986) group) is not deuterated under the same conditions. jst.go.jp This allows for the synthesis of specifically deuterated isotopomers. Furthermore, the choice of catalyst can influence regioselectivity; for example, ruthenium nanoparticles have been used for the regioselective and stereospecific deuteration of various nitrogen-containing compounds. nih.gov

Isotopic Purity and Enrichment Quantification Methods

Determining the isotopic purity and the precise location of deuterium incorporation is a critical final step in the synthesis of labeled compounds. rsc.org A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach for this characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the specific sites of deuteration. rsc.org

¹H NMR: In ¹H NMR spectra, the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. rsc.org Comparing the integrals of the remaining proton signals to a non-exchangeable internal standard allows for the quantification of deuterium incorporation at each site.

²H NMR: Direct detection of deuterium via ²H NMR provides a low-background method to confirm the presence and location of the label. nih.gov

¹³C NMR: The incorporation of deuterium can cause small upfield shifts and splitting in the signals of the attached and adjacent carbon atoms in ¹³C NMR spectra, further confirming the location of the label.

Together, these techniques provide a comprehensive evaluation of the isotopic purity, enrichment level, and structural integrity of the synthesized deuterated Methyl α-D-glucopyranoside. rsc.org

| Technique | Information Provided | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines overall isotopic enrichment and distribution of isotopologues. | rsc.orgresearchgate.net |

| ¹H NMR | Identifies sites of deuteration by signal reduction/disappearance; allows for site-specific quantification. | rsc.org |

| ²H NMR | Directly detects deuterium, confirming its presence and location with low background. | nih.gov |

| ¹³C NMR | Confirms location of deuterium through isotopic shifts and C-D coupling. | nih.gov |

Applications in Advanced Spectroscopic and Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, the NMR spectra of carbohydrates are often characterized by significant signal overlap, complicating their analysis. nih.gov The introduction of a deuterium (B1214612) atom at a specific position in Methyl α-D-glucopyranoside provides a means to simplify these complex spectra and extract more precise information.

Deuterium (²H) NMR for Direct Structural and Conformational Information

Direct observation of the deuterium nucleus via ²H NMR spectroscopy offers a unique window into the local environment of the labeled site. sigmaaldrich.com Unlike the spin-½ proton, the deuterium nucleus has a spin quantum number of 1 and possesses a nuclear electric quadrupole moment. This property makes the ²H NMR signal highly sensitive to the local electronic environment and molecular motion.

The primary parameter obtained from solid-state or anisotropic solution ²H NMR is the quadrupolar coupling constant (QCC), which provides direct information about the strength of the C-D bond and its orientation. For Methyl α-D-glucopyranoside-d1, ²H NMR can be used to:

Confirm the site of deuteration: The presence of a signal in the ²H NMR spectrum confirms the successful incorporation of deuterium.

Probe local dynamics: Changes in the lineshape of the deuterium signal can reveal information about the mobility of the C-D bond vector, offering insights into the conformational dynamics of the pyranose ring or the glycosidic linkage.

Study molecular interactions: In oriented media, such as liquid crystals, the quadrupolar splitting of the D₂O signal has been used to study the hydration and phase behavior of glycosides. nih.gov Similar principles can be applied to the deuterated glucoside itself to understand its interactions with binding partners like proteins.

Proton (¹H) NMR Spectral Simplification via Deuteration

One of the most significant advantages of using Methyl α-D-glucopyranoside-d1 is the simplification of its ¹H NMR spectrum. Carbohydrate ¹H NMR spectra are notoriously complex due to the presence of multiple, similar proton environments, leading to severe overlap of resonance signals. nih.gov

The substitution of a proton (¹H) with a deuteron (B1233211) (²H) at a specific position results in the following effects on the ¹H NMR spectrum:

Signal Disappearance: The resonance corresponding to the substituted proton vanishes from the ¹H spectrum because deuterium resonates at a very different frequency. rsc.orglibretexts.org This directly reduces spectral crowding.

Splitting Pattern Modification: The spin-spin coupling (J-coupling) between the substituted proton and its neighbors is removed. This simplifies the multiplicity of adjacent proton signals, making them easier to interpret and assign. For instance, a doublet of doublets might collapse into a simple doublet. researchgate.net

This spectral simplification is invaluable for confirming structural assignments and is particularly useful when studying the interactions of carbohydrates with proteins, where subtle conformational changes can be obscured in a complex spectrum.

| Proton | Methyl α-D-glucopyranoside (¹H) | Methyl α-D-glucopyranoside-1-d1 (Hypothetical) | Comment |

|---|---|---|---|

| H-1 | ~4.8 ppm (d, J ≈ 3.5 Hz) | Signal Absent | Deuteration removes the H-1 signal from the spectrum. |

| H-2 | ~3.4 ppm (dd, J ≈ 3.5, 9.5 Hz) | ~3.4 ppm (d, J ≈ 9.5 Hz) | Coupling to H-1 is removed, simplifying the signal to a doublet. |

| OCH₃ | ~3.3 ppm (s) | ~3.3 ppm (s) | Unaffected by deuteration at C1. |

Carbon-13 (¹³C) NMR and Isotope-Edited/Filtered Experiments

Deuteration also has subtle but measurable effects on the ¹³C NMR spectrum, which can be exploited for detailed analysis. The primary influence is the deuterium isotope effect on ¹³C chemical shifts. cdnsciencepub.com

α-Isotope Effect: The carbon atom directly bonded to the deuterium (C-1 in this case) will experience a significant change. Its signal in a proton-decoupled ¹³C spectrum will be split into a 1:1:1 triplet due to one-bond ¹³C-²H coupling and will be significantly broadened. ismrm.org

β-Isotope Effect: Carbon atoms two bonds away (β-position) from the deuterium label typically exhibit a small upfield shift (0.05-0.15 ppm). cdnsciencepub.comismrm.org This small but distinct shift can be a powerful tool for unambiguously assigning carbon signals in a crowded spectrum.

These isotope effects are valuable in isotope-edited or filtered NMR experiments. By acquiring spectra that specifically select for or filter out signals based on their proximity to the deuterium label, researchers can isolate specific regions of the molecule for analysis. This is particularly useful in studies of larger oligosaccharides or glycoconjugates where Methyl α-D-glucopyranoside-d1 might be incorporated as a labeled building block.

| Carbon | Typical ¹³C Shift (ppm) | Expected Isotope Effect | Resulting Appearance/Shift |

|---|---|---|---|

| C-1 | ~100 | α-effect | Signal splits into a triplet and broadens. |

| C-2 | ~72 | β-effect | Small upfield shift (~0.1 ppm). |

| O-Me | ~55 | γ-effect | Negligible or very small upfield shift. |

Application in Conformational Analysis and Dynamics Studies

Understanding the three-dimensional structure and flexibility of carbohydrates is crucial to understanding their function. Methyl α-D-glucopyranoside-d1 is a valuable tool in these investigations. The conformational preferences around the glycosidic bond (defined by the torsion angles φ and ψ) and the puckering of the pyranose ring can be probed using NMR parameters that are more easily measured in the deuterated analogue.

The simplified ¹H NMR spectra allow for more accurate determination of nuclear Overhauser effects (NOEs), which provide through-space distance constraints between protons. rsc.org Similarly, J-coupling constants, which are related to dihedral angles via the Karplus equation, can be measured more precisely from the simplified signals. rsc.org This refined set of experimental constraints, when used in conjunction with computational methods like molecular dynamics (MD) simulations, leads to more accurate models of the molecule's solution conformation and dynamics. rsc.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for molecular analysis. nih.govspringernature.com The introduction of a deuterium atom provides a distinct mass signature that can be used for quantification and tracing studies.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with extremely high precision. wikipedia.org While often used for natural abundance variations, it is also perfectly suited for analyzing samples enriched with stable isotopes.

In the context of Methyl α-D-glucopyranoside-d1, IRMS can be used to:

Determine Isotopic Purity: IRMS can precisely quantify the degree of deuterium incorporation in a synthesized batch of the labeled compound.

Trace Metabolic Pathways: If Methyl α-D-glucopyranoside-d1 is used as a tracer in a biological system, it can be metabolized into other compounds. Techniques like Gas Chromatography-Combustion-IRMS (GC-C-IRMS) or Liquid Chromatography-IRMS (LC-IRMS) can separate the metabolites and then measure their isotopic ratios. ethz.ch This allows researchers to trace the path of the deuterium label through metabolic networks, providing quantitative information on pathway activity and flux. ethz.ch

Act as an Internal Standard: Due to its chemical identity with the unlabeled compound but distinct mass, Methyl α-D-glucopyranoside-d1 is an ideal internal standard for quantitative MS analysis. pharmaffiliates.com By adding a known amount of the labeled compound to a sample, the concentration of the natural, unlabeled compound can be determined with high accuracy.

The distinct mass difference between the deuterated and non-deuterated forms allows for clear differentiation in the mass spectrum, as illustrated in the table below.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Typical Adduct Ion [M+Na]⁺ (m/z) |

|---|---|---|---|

| Methyl α-D-glucopyranoside | C₇H₁₄O₆ | 194.0790 | 217.0685 |

| Methyl α-D-glucopyranoside-d1 | C₇H₁₃DO₆ | 195.0853 | 218.0748 |

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins. nih.gov The method relies on the principle that backbone amide hydrogens on a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its participation in hydrogen bonding, which are dictated by the protein's secondary and tertiary structure. nih.gov By measuring the rate and extent of deuterium uptake in different regions of the protein using mass spectrometry, researchers can map protein conformation, identify ligand binding sites, and characterize allosteric changes. nih.govnih.gov

In the context of carbohydrate-binding proteins (lectins), HDX-MS can elucidate the structural changes that occur upon binding of a sugar ligand. While the hydroxyl hydrogens on a carbohydrate exchange too rapidly to be monitored, the binding event itself can induce significant changes in the protein's conformation. nih.govharding.edu When a protein-ligand complex is formed, regions of the protein at the binding interface become shielded from the solvent, leading to a reduction in the rate of deuterium exchange in those specific areas. nih.gov

The use of a deuterated ligand like Methyl α-D-glucopyranoside-d1 in an HDX-MS experiment serves primarily to create the protein-ligand complex being studied. The key information is derived from the differential deuterium uptake of the protein in its unbound versus its ligand-bound state. This differential analysis reveals which parts of the protein are stabilized or structurally altered by the interaction with the carbohydrate. This approach is particularly valuable for characterizing the binding modes of ligands and understanding the mechanisms of protein-carbohydrate recognition. nih.gov

| Experimental Step | Description | Information Gained |

|---|---|---|

| Deuterium Labeling | Protein is incubated in D₂O buffer for a set time, with and without the ligand (e.g., Methyl α-D-glucopyranoside-d1). | Amide hydrogens exchange for deuterium at rates dependent on solvent accessibility and hydrogen bonding. |

| Quenching | The exchange reaction is stopped by rapidly lowering the pH and temperature. | 'Freezes' the deuterium label on the protein backbone. |

| Proteolysis & Separation | The protein is digested into peptides (e.g., by pepsin) and separated by liquid chromatography. | Generates smaller fragments for mass analysis, allowing localization of deuterium uptake. |

| Mass Spectrometry | The mass of each peptide is precisely measured. | The mass increase of peptides from the ligand-bound sample compared to the unbound sample indicates regions of protection and thus interaction. |

LC-MS and GC-MS for Metabolite Tracing and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for metabolomics, allowing for the separation, identification, and quantification of small molecules in complex biological samples. The use of stable isotope-labeled compounds, such as Methyl α-D-glucopyranoside-d1, is critical for two primary applications in this field: metabolite tracing and precise quantification. nih.govnih.gov

Metabolite Tracing: Deuterium-labeled molecules serve as excellent tracers to follow the fate of compounds through metabolic pathways. nih.gov When Methyl α-D-glucopyranoside-d1 is introduced into a biological system, its deuterium atom acts as a "heavy" tag. If the molecule is metabolized, the deuterium label will be incorporated into downstream products. By using MS to detect the presence and location of this mass increase in various metabolites over time, researchers can map metabolic fluxes and identify novel biochemical pathways. This approach provides a dynamic view of cellular metabolism that is not possible with the analysis of unlabeled, endogenous compounds alone. nih.govmext.go.jp

Quantitative Analysis: Accurate quantification of metabolites by LC-MS or GC-MS can be challenging due to matrix effects and variations in instrument response. masonaco.org Isotope dilution mass spectrometry is the gold standard for overcoming these issues. In this method, a known amount of an isotopically labeled version of the analyte, such as Methyl α-D-glucopyranoside-d1, is added to the sample as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction inefficiencies, derivatization yields (for GC-MS), and ionization suppression or enhancement in the mass spectrometer. masonaco.orgresearchgate.net By measuring the ratio of the MS signal from the endogenous analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved.

For GC-MS analysis, carbohydrates must first be chemically derivatized to make them volatile. nih.govmdpi.com The use of a labeled internal standard is crucial as it co-derivatizes with the analyte, correcting for any variability in the reaction. masonaco.org

| Application | Technique | Function of Deuterium Label | Key Advantage |

|---|---|---|---|

| Metabolite Tracing | LC-MS, GC-MS | Acts as a metabolic tracer to follow the compound's biochemical transformations. | Enables the mapping of metabolic pathways and flux analysis. nih.gov |

| Quantitative Analysis | LC-MS, GC-MS | Serves as an internal standard for isotope dilution. | Corrects for matrix effects and experimental variability, ensuring high accuracy and precision. masonaco.orgresearchgate.net |

Vibrational Spectroscopy

Raman Optical Activity (ROA) Spectroscopy with Deuterium Labeling

Raman Optical Activity (ROA) is a chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. rsc.org The resulting ROA spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including the stereochemistry of chiral centers and the conformational preferences of flexible parts of the molecule. nih.govbiorxiv.org This makes it a powerful tool for studying the complex structures of carbohydrates in solution. uantwerpen.be

While conventional ROA analysis focuses on the fingerprint region (100-1800 cm⁻¹), the use of site-specific deuterium labeling allows researchers to exploit the C-D stretching region (typically 2050-2300 cm⁻¹). rsc.orgrsc.orgnih.gov This spectral window is particularly valuable because it is a "silent" region, free from the overlapping vibrational bands of endogenous biological molecules. uidaho.edu

Introducing a deuterium atom into Methyl α-D-glucopyranoside creates a C-D bond whose vibrational frequency is distinct from all C-H bonds. The ROA signals observed in this C-D stretching region provide localized structural information about the immediate environment of the label. rsc.org Research on deuterated glucose monosaccharides has shown that the ROA patterns in this region are sensitive to the stereochemistry at the anomeric (C1) center. rsc.org For instance, the anomers CD₃-α-Glc and CD₃-β-Glc exhibit different bisignate ROA patterns, demonstrating the technique's ability to probe local chirality. rsc.org This approach, combining ROA with deuterium labeling, serves as a highly specific method for conformational analysis and for validating computational models of carbohydrate structure. rsc.org

Infrared (IR) Spectroscopy for C-D Stretching Region Analysis

Infrared (IR) spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes. The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups. scielo.br In carbohydrate analysis, the IR spectrum is typically dominated by strong, broad absorptions from O-H stretching (~3600-3200 cm⁻¹) and a complex fingerprint region with numerous C-O and C-C stretching and bending vibrations (1500-700 cm⁻¹). pw.edu.plglycodata.org The C-H stretching region (~3000-2850 cm⁻¹) is also crowded with signals from all the C-H bonds in the molecule.

The strategic substitution of a hydrogen atom with deuterium in Methyl α-D-glucopyranoside-d1 offers a significant advantage for IR analysis. Due to the heavier mass of deuterium, the C-D stretching vibration occurs at a much lower frequency (~2200-2100 cm⁻¹) than C-H stretching vibrations. researchgate.netmsu.edu This C-D absorption band appears in a spectral region that is largely transparent for unlabeled carbohydrates and other biological molecules. nih.gov

This "window" allows the C-D stretching vibration to be observed without interference, acting as a clean and specific vibrational probe. researchgate.net The exact frequency and shape of the C-D absorption band are sensitive to the local chemical environment, including conformation and intermolecular interactions like hydrogen bonding. By monitoring this specific band, researchers can gain insight into the structural environment of the deuterated site within the carbohydrate, information that is otherwise lost in the complexity of the conventional IR spectrum. researchgate.netresearchgate.net

Nuclear Reaction Analysis (NRA) for Deuterium Tracing in Biological Systems

Nuclear Reaction Analysis (NRA) is a high-sensitivity ion beam analysis technique used for the quantitative determination and depth-profiling of specific isotopes in the near-surface region of a material. mat-cs.comdesy.de The technique involves bombarding the sample with a high-energy ion beam (e.g., deuterons or protons). These incident ions induce a nuclear reaction with a specific target nucleus (e.g., deuterium), leading to the emission of characteristic particles (such as protons or alpha particles) whose energy is specific to the reaction. mat-cs.com By detecting these emitted particles and measuring their energy, NRA can provide a quantitative measure of the target isotope's concentration and its distribution as a function of depth. desy.deansto.gov.au

A key advantage of NRA is its ability to detect stable (non-radioactive) isotopes, making it suitable for biological studies. nih.gov A significant application of this technique is in tracing the uptake of labeled compounds in cells and tissues. A study demonstrated the use of NRA to probe the uptake of deuterated carbohydrate probes by Mycobacterium smegmatis. nih.gov In this type of experiment, cells are incubated with a deuterated substrate like Methyl α-D-glucopyranoside-d1. After incubation, the cells are analyzed with NRA to quantify the amount of deuterium that has been transported into the cell.

This method provides a direct, "label-free" (in the sense of not requiring fluorescent or radioactive tags) measurement of nutrient acquisition and can be used to study biological transport mechanisms. nih.gov The isotopic specificity of NRA allows for the unambiguous detection of the tracer, providing a powerful tool for investigating the interaction of deuterated molecules with biological systems. ansto.gov.au

Investigation of Enzymatic Mechanisms and Kinetic Isotope Effects

Elucidation of Enzyme Catalytic Mechanisms (e.g., Glycosyltransferases, Glycoside Hydrolases)

The study of enzyme catalytic mechanisms often involves the use of substrate analogs to trap intermediates or perturb reaction pathways. Methyl α-D-glucopyranoside-d1, with a deuterium (B1214612) atom at the anomeric carbon (C1), serves as a valuable probe for enzymes that process glycosidic bonds, such as glycosyltransferases and glycoside hydrolases.

Glycosyltransferases catalyze the transfer of a sugar moiety from a donor, like UDP-glucose, to an acceptor molecule. The mechanism can proceed with either inversion or retention of the anomeric stereochemistry. By substituting the hydrogen at the anomeric center with deuterium, researchers can investigate the nature of the transition state and the degree of bond cleavage and formation during the reaction. For instance, a significant kinetic isotope effect (KIE) would suggest that the C1-H (or C1-D) bond is undergoing a change in the rate-determining step of the reaction.

Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in carbohydrate metabolism. sfu.ca These enzymes are classified into numerous families based on their structure and mechanism. sfu.ca The use of deuterated substrates like methyl α-D-glucopyranoside-d1 can help to distinguish between different proposed mechanisms, such as those involving a covalent glycosyl-enzyme intermediate (retaining mechanism) or a direct displacement by water (inverting mechanism).

Primary and Secondary Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is a sensitive probe of the transition state structure and is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

Transition State Characterization in Glycosidic Reactions

The magnitude of the α-secondary deuterium kinetic isotope effect (α-D KIE) is particularly informative for characterizing the transition state of glycosidic reactions. nih.govosti.gov This effect arises from the change in the vibrational frequency of the C1-H(D) bond as the hybridization of the anomeric carbon changes from sp3 in the ground state to a more sp2-like character in the transition state.

In a dissociative (SN1-like) transition state, where there is significant oxocarbenium ion character, the anomeric carbon becomes more planar (sp2-hybridized). This leads to a less constrained C1-H(D) bending vibration and a normal KIE (kH/kD > 1), typically in the range of 1.1 to 1.25. nih.gov Conversely, in an associative (SN2-like) transition state, where the nucleophile is tightly associated with the anomeric carbon, the C1-H(D) bond experiences increased steric hindrance, resulting in an inverse KIE (kH/kD < 1) or a KIE close to unity.

Studies on enzymes like β-glucosidase have utilized α-secondary KIEs to probe the nature of the glycosylation and deglycosylation steps. nih.gov For example, an α-secondary KIE of 1.12 for the deglucosylation reaction of 2,4-dinitrophenyl-β-D-glucopyranoside by sweet almond β-glucosidase suggests a transition state with significant oxocarbenium ion character. nih.gov

| Enzyme/Reaction | Substrate | α-Secondary KIE (kH/kD) | Interpretation of Transition State |

|---|---|---|---|

| Sweet Almond β-Glucosidase (Deglucosylation) | 2,4-Dinitrophenyl-β-D-glucopyranoside | 1.12 ± 0.03 | Significant sp2 character at the anomeric carbon |

| Galactosyltransferase | [1-2H]-UDP-galactose | 1.21 ± 0.04 (on Vmax) | Substantial sp2 character at the anomeric carbon |

| Sweet Almond β-Glucosidase (Glucosylation) | Aryl glucosides | 1.0 | Minimal change in hybridization at the anomeric carbon |

Solvent Kinetic Isotope Effects with Deuterated Media

Solvent kinetic isotope effects (SKIEs) are observed when the reaction is carried out in a deuterated solvent, such as D2O, instead of H2O. libretexts.org These effects can provide insights into the role of proton transfer in the reaction mechanism. A normal SKIE (kH2O/kD2O > 1) is often indicative of a proton transfer being involved in the rate-determining step.

In the context of glycoside hydrolysis, SKIEs can help to elucidate the involvement of general acid/base catalysis by enzymatic residues. For instance, the hydrolysis of methyl β-D-glucopyranoside catalyzed by sweet almond β-glucosidase shows a solvent kinetic isotope effect of approximately 1.05, suggesting that protonation of the glycosidic oxygen occurs in a pre-equilibrium step before the rate-limiting cleavage of the glycosidic bond. nih.gov In contrast, the deglucosylation step for 2,4-dinitrophenyl-β-D-glucopyranoside hydrolysis by the same enzyme exhibits a small but significant SKIE of 1.50, indicating some degree of proton transfer in the transition state of this step. nih.gov

| Enzyme | Substrate | Solvent KIE (kH2O/kD2O) | Mechanistic Implication |

|---|---|---|---|

| Sweet Almond β-Glucosidase | Methyl β-D-glucopyranoside | 1.05 ± 0.08 | Preequilibrium protonation of the glycosidic oxygen |

| Sweet Almond β-Glucosidase (Deglucosylation) | 2,4-Dinitrophenyl-β-D-glucopyranoside | 1.50 ± 0.06 | Proton transfer involved in the transition state |

| Sweet Almond β-Glucosidase (Glucosylation) | 2,2,2-Trifluoroethyl-β-glucoside | 1.23 ± 0.04 | More glycone-aglycone bond fission than aglycone oxygen protonation |

Applications in Metabolic Flux Analysis and Biosynthetic Pathway Elucidation

Tracing Carbon Flow in Central Carbohydrate Metabolism

Deuterated carbohydrates are valuable for mapping the journey of carbon atoms through central metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. When a deuterated glucose analog is introduced into a cellular system, the deuterium (B1214612) label is incorporated into downstream metabolites. Techniques like deuterium metabolic imaging (DMI) can then be used to detect and quantify these labeled compounds, providing a detailed picture of glucose catabolism. For instance, DMI has been successfully used to monitor the conversion of [6,6′-²H₂]glucose into lactate (B86563) and glutamate/glutamine in brain tissue and tumors, offering insights into the relative activities of glycolysis and the TCA cycle. frontiersin.org

The non-metabolizable nature of the methyl glycoside in Methyl α-D-glucopyranoside suggests it would be a specific probe for transport and initial enzymatic steps before being halted in the metabolic pathway, allowing for focused study of these initial processes.

Quantification of Metabolic Fluxes in Cellular Systems

Quantifying the rate of metabolic reactions, or fluxes, is essential for understanding cellular physiology and disease states. Stable isotope tracing with deuterated compounds is a key technique in metabolic flux analysis (MFA). nih.gov By measuring the rate of incorporation of the deuterium label from a substrate like a deuterated glucose analog into various metabolites, researchers can calculate the fluxes through different pathways.

This approach has been applied to study methionine metabolism, where feeding cells with ¹³C methionine and measuring the isotope-labeling kinetics of intracellular and extracellular pools allowed for the quantification of fluxes in transmethylation and propylamine (B44156) transfer pathways. nih.gov A similar principle applies to deuterated glucose tracers, where the dynamic changes in the labeling of downstream metabolites are used to model and quantify fluxes through central carbon metabolism. nih.govnih.gov Computational frameworks for MFA utilize data from mass spectrometry and isotope tracing to simulate and identify the most likely set of fluxes that explain the observed labeling patterns. energy.gov

Table 1: Research Findings on Metabolic Flux Quantification using Deuterated Probes

| Deuterated Probe | Biological System | Key Findings | Analytical Technique |

| [6,6′-²H₂]glucose | Rat Glioma Model | Higher lactate/glutamine ratio in tumors compared to normal brain tissue, indicating altered glucose metabolism. | Deuterium Metabolic Imaging (DMI) |

| [²H₉]choline & [6,6′-²H₂]glucose | Subcutaneous Renal Tumors | Feasibility of simultaneous monitoring of choline (B1196258) uptake and glucose conversion. nih.gov | Deuterium Metabolic Imaging (DMI) |

| Deuterated Fatty Acids | Animals | Pioneering work in analyzing lipid metabolism. nih.gov | Mass Spectrometry |

| ¹³C Methionine | Human Fibrosarcoma Cell Line | Quantification of transmethylation and propylamine transfer fluxes, revealing metabolic adaptations in cancer cells. nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |

De Novo Elucidation of Biosynthetic Routes for Complex Glycans and Glycoconjugates

The biosynthesis of complex glycans and glycoconjugates involves a series of enzymatic reactions that are often challenging to delineate. Deuterated monosaccharides can be used as tracers to unravel these intricate pathways. When cells are supplied with a deuterated monosaccharide, the label is incorporated into the newly synthesized glycans. By analyzing the position and extent of deuterium incorporation in the final glycan structures, the biosynthetic pathway can be reconstructed.

This approach is particularly useful for studying organisms with unique or poorly characterized glycosylation pathways. The incorporation of deuterium from O-glycan monosaccharide-supplemented microcosms into peptides has been used to identify which members of a microbial community are capable of utilizing specific mucus-derived sugars. researchgate.net This highlights the potential for using deuterated probes to understand the metabolic capabilities of individual species within complex ecosystems. The principles of glycan synthesis involve the activation of monosaccharides into nucleotide sugars, which are then used by glycosyltransferases to build glycan chains. nih.gov

Investigation of Nutrient Uptake Mechanisms using Deuterated Probes

Understanding how cells import essential nutrients is fundamental to cell biology. Deuterated probes offer a "label-free" method to study nutrient uptake, avoiding the steric hindrance associated with larger fluorescent tags or the safety concerns of radioactive isotopes. rsc.org The small size of the deuterium atom means that the deuterated nutrient is structurally very similar to its natural counterpart, ensuring that its transport is representative of the endogenous molecule.

One study utilized a panel of deuterated carbohydrates to investigate their uptake by Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. By employing ion-beam nuclear reaction analysis, the researchers were able to quantify the amount of deuterated sugar taken up by the bacteria. rsc.org This technique provides a sensitive and direct measurement of nutrient transport. Similarly, deuterated 3-O-methylglucose (OMG), a non-metabolizable glucose analog, has been proposed as a tracer for quantifying glucose uptake using DMI, offering a non-ionizing radiation alternative to PET scans. frontiersin.org

Computational and Theoretical Studies on Deuterium Labeled Carbohydrates

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations offer a powerful lens through which to examine the consequences of substituting protium (B1232500) with deuterium. These effects, rooted in the mass difference between the isotopes, manifest as changes in vibrational frequencies, bond lengths, and ultimately, molecular properties.

Deuterium isotope effects (DIEs) arise primarily from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The heavier deuterium atom leads to a lower ZPVE for the C-D bond compared to the C-H bond. This difference can influence molecular geometry, conformational equilibria, and spectroscopic parameters.

One key application of quantum mechanics in this area is the study of H/D isotope effects on chiroptical properties, such as circular dichroism (CD) spectra. For Methyl α-D-glucopyranoside, multicomponent density functional theory (MC-DFT) calculations have been employed to analyze the impact of deuteration on its CD spectrum in an aqueous solution. This approach treats both electrons and specified nuclei (like deuterium) quantum mechanically, capturing the nuclear quantum effect which is crucial for accurately describing hydrogen-bonded systems. Such calculations have demonstrated that deuteration can subtly alter molecular geometry and intramolecular interactions, leading to measurable shifts in the CD spectrum.

Furthermore, quantum chemical methods like Density Functional Theory (DFT) are used to calculate deuterium-induced isotope effects on NMR chemical shifts (nΔC(D)). By creating molecular models and calculating properties such as C-H bond lengths, researchers have found correlations between these structural parameters and the observed isotope effects on 13C chemical shifts in related deuterated glucose derivatives. These calculations help in understanding how the electronic environment around a carbon nucleus is perturbed by the presence of a neighboring deuterium atom.

Table 1: Theoretical Approaches for Calculating Deuterium Isotope Effects

| Computational Method | Property Investigated | Key Findings for Carbohydrate Analogs |

| Multicomponent DFT (MC-DFT) | Circular Dichroism (CD) Spectra | Deuteration influences intramolecular interactions and solute-solvent interactions, causing shifts in the CD spectrum of Methyl α-D-glucopyranoside. |

| Density Functional Theory (DFT) | NMR Chemical Shifts (13C) | DFT-calculated C-H bond lengths correlate with deuterium-induced isotope effects on 13C chemical shifts (1Δ DHIECS). |

| Gauge-Including Atomic Orbital (GIAO) | NMR Shielding Tensors | Enables the calculation of Boltzmann-averaged 13C NMR chemical shifts to compare with experimental data for deuterated compounds. |

Molecular Dynamics (MD) Simulations of Deuterated Analogs

Molecular Dynamics (MD) simulations provide a dynamic picture of carbohydrate behavior, capturing the motion of atoms over time and offering insights into conformational landscapes and intermolecular interactions. For deuterated analogs like Methyl α-D-glucopyranoside-d1, MD simulations are crucial for sampling the vast conformational space that these flexible molecules can adopt in solution.

The substitution of hydrogen with deuterium can influence the dynamics and structure of carbohydrates and their interactions with solvent molecules, particularly water. Deuteration is known to strengthen hydrogen bonds in water, which can, in turn, affect the hydration shell around a carbohydrate. MD simulations can model these subtle changes. For instance, simulations have shown that D₂O can increase the rigidity of protein structures, an effect attributed to the solvent rather than solely to stronger internal D-bonds. A similar "structure tightening" effect can be investigated for carbohydrates.

In the context of quantum chemical calculations, MD simulations are often a necessary precursor. For example, to compute an accurate CD spectrum for Methyl α-D-glucopyranoside, conformational sampling via MD is performed first. This provides a representative ensemble of structures whose individual spectra are then calculated using quantum methods and averaged to produce a final spectrum that accounts for molecular flexibility. This combined approach has been shown to successfully reduce the discrepancy between static computations and experimental spectra.

MD simulations are also used to explore how deuteration impacts hydrophobic interactions. While seemingly counterintuitive for a polar molecule like a carbohydrate, nonpolar patches on the molecule do engage in hydrophobic interactions. Studies on other molecules have shown that protiated compounds can bind more strongly to nonpolar surfaces than their deuterated counterparts, and MD simulations help rationalize these findings by examining the detailed interactions in both aqueous and nonpolar environments.

Computational NMR for Predicting and Interpreting Deuterated Spectra

Computational NMR spectroscopy has become a vital tool for the structural elucidation of complex molecules, including carbohydrates. For deuterated species such as Methyl α-D-glucopyranoside-d1, these methods are particularly valuable for predicting how isotopic substitution will alter the NMR spectrum and for aiding in the assignment of complex, often overlapping, signals.

The primary effect of substituting a proton with a deuteron (B1233211) in an NMR experiment is the disappearance of the corresponding ¹H signal and a change in the multiplicity of adjacent nuclei. However, deuterium also induces small but measurable shifts in the chemical shifts of nearby carbons (¹³C) and protons (¹H), known as deuterium isotope effects.

Quantum chemical calculations, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts and shielding tensors. By performing these calculations on both the protiated and deuterated forms of a molecule, the isotope effects can be predicted with reasonable accuracy. For this to be effective, it is often necessary to average the calculated shifts over an ensemble of conformations, typically generated from MD simulations, to account for the molecule's flexibility in solution.

Recent advancements have seen the development of novel approaches, such as E(3) equivariant graph neural networks, which show promise in predicting carbohydrate NMR spectra with higher accuracy than traditional models. While not yet specifically applied to deuterated species, these data-driven methods could be trained to recognize the patterns of isotope effects, further accelerating and refining spectral interpretation.

Table 2: Predicted Isotope Effects on 13C Chemical Shifts in a Model Glucopyranose System

| Carbon Position | Type of Isotope Effect | Predicted Shift (ppm) |

| C1 (deuterated) | One-bond (1Δ) | -0.3 to -0.5 |

| C2 (adjacent) | Two-bond (2Δ) | -0.1 to -0.15 |

| C3 (three-bonds away) | Three-bond (3Δ) | +0.01 to +0.05 |

| O-Methyl | Remote | < 0.01 |

| Note: These are typical, illustrative values based on general findings for deuterated glucopyranosides and may vary based on conformation, solvent, and computational method. |

Modeling Isotopic Fractionation in Biological Systems

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. In biological systems, this process is ubiquitous, with enzymatic reactions often discriminating between light and heavy isotopes. Modeling these processes provides insight into metabolic pathways and the underlying kinetic and thermodynamic isotope effects.

While direct modeling of Methyl α-D-glucopyranoside-d1 in a specific biological pathway is complex, the foundational principles are well-established through studies of related molecules like glucose. Computational models are used to investigate the relationships between the intramolecular distribution of isotopes (isotopomers) and the reactions of primary carbon metabolism. For example, theoretical models have been developed to explain the non-statistical distribution of ¹³C in glucose from C3 plants by accounting for the kinetic isotope effects of enzymes in the Calvin cycle.

Similar principles apply to deuterium. The fate of a deuterium label from a molecule like Methyl α-D-glucopyranoside-d1 as it is metabolized can be modeled to understand metabolic fluxes. Physiologically based pharmacokinetic (PBPK) models have been used to simulate the distribution and enrichment of deuterated glucose in the body, helping to refine estimates of cell proliferation and other metabolic rates. These models account for the absorption, distribution, metabolism, and excretion of the labeled compound, providing a more accurate picture of label availability over time compared to simpler approximations.

The theoretical basis for isotopic fractionation lies in transition state theory and statistical mechanics. Quantum chemical calculations can be used to determine the vibrational frequencies of reactants and transition states for both isotopologues (e.g., H- and D-containing). These frequencies are then used to calculate the kinetic isotope effect (KIE), which is a key parameter in fractionation models. By modeling these effects, researchers can predict how isotopes will be partitioned in complex metabolic networks, providing a powerful tool for interpreting data from metabolic tracer studies.

Future Perspectives and Emerging Research Areas

Development of Next-Generation Site-Specific Deuteration Methodologies

The ability to introduce deuterium (B1214612) at specific locations within a molecule is crucial for its application as a tracer or a tool for spectroscopic analysis. Current methods for deuterating carbohydrates often result in a mixture of products, which can complicate data interpretation. wisdomlib.org The development of next-generation site-specific deuteration methodologies is a key area of research that will directly impact the synthesis and utility of compounds like Methyl α-D-glucopyranoside-d1.

Advancements in this field are focused on achieving precise control over the location and number of deuterium atoms incorporated into a carbohydrate scaffold. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are showing great promise. lcms.czmdpi.com Engineered enzymes, such as cytochrome P450 demethylases, can be used for regioselective deprotection of monosaccharide substrates, providing access to specific hydroxyl groups for subsequent deuteration. lcms.cz

Furthermore, novel catalytic approaches, including photocatalysis, are being explored for the selective deuteration of unactivated C(sp³)–H bonds. nih.gov These methods offer the potential for direct and late-stage deuteration of complex molecules, which could simplify the synthesis of specifically labeled compounds like Methyl α-D-glucopyranoside-d1. The goal is to move beyond statistical labeling to deterministic synthesis, providing researchers with precisely defined molecular probes.

Table 1: Comparison of Deuteration Methodologies

| Methodology | Advantages | Challenges |

| Chemical Synthesis | High deuterium incorporation | Often requires multi-step procedures, may lack regioselectivity |

| Enzymatic Labeling | High specificity and regioselectivity | Limited to specific enzyme-substrate combinations |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes | Requires careful optimization of reaction conditions |

| Photocatalysis | Enables deuteration of unactivated C-H bonds | Can be sensitive to substrate structure and functional groups |

Integration of Deuterium Labeling with Advanced Imaging Modalities

One of the most exciting future directions for Methyl α-D-glucopyranoside-d1 lies in its potential use with advanced imaging techniques to study metabolic processes in vivo. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that tracks the fate of deuterated substrates, providing a non-invasive window into cellular metabolism. clearsynth.comhilarispublisher.comtexilajournal.com

Currently, DMI studies have predominantly utilized [6,6'-²H₂]glucose to map glucose metabolism in the brain and in tumors. hilarispublisher.comthermofisher.com These studies have demonstrated the ability of DMI to visualize metabolic pathways downstream of glucose uptake, offering complementary information to established techniques like 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) positron emission tomography (PET). clearsynth.comhilarispublisher.com While FDG-PET measures glucose uptake, DMI can distinguish between glycolysis and oxidative phosphorylation, providing a more detailed picture of cellular energy metabolism. thermofisher.com

The use of Methyl α-D-glucopyranoside-d1 in DMI could offer unique advantages. As a non-metabolizable or slowly metabolized analogue of glucose, it could be used to probe glucose transport and distribution without the confounding effects of rapid metabolic conversion. This would allow for a clearer assessment of transporter function in various physiological and pathological states. The integration of data from DMI with other imaging modalities, such as PET, could provide a multi-faceted view of glucose homeostasis and its dysregulation in diseases like cancer and neurodegenerative disorders. mdpi.comhilarispublisher.com

Expanding Applications in Glycomics and Glycoproteomics for Systems Biology

The fields of glycomics and glycoproteomics, which study the entire complement of sugars and glycosylated proteins in a biological system, are poised to benefit significantly from the availability of specifically deuterated monosaccharides. Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics and is increasingly being applied to the study of glycans. nih.govscispace.com

Metabolic labeling, where cells are cultured in the presence of an isotopically labeled precursor, is a powerful technique for introducing a mass tag into a class of biomolecules. wisdomlib.orgnih.gov Methyl α-D-glucopyranoside-d1, or a metabolic precursor that can be converted to a deuterated monosaccharide building block, could be used to label the glycome of cells or organisms. This would enable the quantitative comparison of glycan profiles between different states, for example, in healthy versus diseased tissues.

The use of deuterated standards in mass spectrometry helps to improve the accuracy and precision of glycan quantification. hilarispublisher.com Furthermore, hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an emerging technique to study the conformation and dynamics of glycoproteins. nih.gov While traditionally focused on the protein backbone, recent studies have shown that deuterium can be retained on certain glycan moieties, opening up the possibility of using HDX-MS to probe glycan structure and interactions directly. nih.gov The availability of well-defined deuterated standards like Methyl α-D-glucopyranoside-d1 will be crucial for advancing these applications and integrating glycomic and glycoproteomic data into systems biology models.

Standardization of Deuterated Reference Materials for Quantitative Omics

As the use of deuterated compounds in quantitative 'omics' studies becomes more widespread, the need for well-characterized and standardized reference materials is paramount. clearsynth.comnih.gov Deuterated internal standards are essential for accurate quantification in mass spectrometry by correcting for variations in sample preparation, chromatography, and instrument response. wisdomlib.orgclearsynth.com

The development of certified reference materials for deuterated compounds, including carbohydrates like Methyl α-D-glucopyranoside-d1, will be crucial for ensuring the reproducibility and comparability of data across different laboratories and studies. This involves not only confirming the chemical purity of the standard but also precisely determining its isotopic enrichment and the position of the deuterium label.

However, the use of deuterated standards is not without its challenges. The "isotope effect" can sometimes lead to chromatographic separation of the deuterated standard from its non-deuterated counterpart, which can complicate quantification. mdpi.comhilarispublisher.com Careful selection of the deuteration site can help to minimize these effects. hilarispublisher.com Furthermore, ensuring the stability of the deuterium label throughout the analytical process is critical. hilarispublisher.com Establishing standardized protocols for the synthesis, purification, and characterization of deuterated reference materials will be a key undertaking for the scientific community to ensure the reliability of quantitative omics data in systems biology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl α-D-glucopyranoside-d1, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves selective deuteration at specific positions (e.g., C1 hydroxyl group) via acid-catalyzed glycosylation or enzymatic methods. Reaction conditions such as temperature (e.g., 0–6°C storage for stability ), solvent polarity, and catalyst type (e.g., Lewis acids) critically impact stereoselectivity. Post-synthesis, purity is verified using HPLC (≥99% purity standards ), and deuteration is confirmed via mass spectrometry (MS) or -NMR.

Q. How is Methyl α-D-glucopyranoside-d1 utilized as a non-metabolizable glucose analog in transport studies?

- Methodological Answer : Its deuterated structure prevents metabolic breakdown, enabling tracking of glucose transporter activity. Researchers incubate cells with deuterated and non-deuterated analogs under controlled conditions (e.g., 37°C, 5% CO), then quantify uptake via liquid chromatography-mass spectrometry (LC-MS) or competitive inhibition assays. Comparative studies with methyl β-D-glucopyranoside (differing glycosidic linkage ) help isolate transporter specificity.

Q. Which analytical techniques are most effective for confirming the structure and purity of Methyl α-D-glucopyranoside-d1?

- Methodological Answer :

- NMR : - and -NMR identify glycosidic linkage conformation (e.g., α vs. β anomers ), while -NMR confirms deuteration.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHDO) and isotopic purity.

- HPLC : Purity ≥99% is ensured using hydrophilic interaction liquid chromatography (HILIC) with refractive index detection .

Advanced Research Questions

Q. How can discrepancies in NMR data for Methyl α-D-glucopyranoside-d1 be resolved when analyzing glycosidic linkage conformation?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic rotational isomerism. To resolve:

- Compare spectra in deuterated water (DO) vs. dimethyl sulfoxide (DMSO-d) to assess solvent-induced shifts .

- Use variable-temperature NMR to identify conformational flexibility.

- Cross-validate with X-ray crystallography or computational modeling (e.g., density functional theory) .

Q. What isotopic effects arise from deuteration in Methyl α-D-glucopyranoside-d1, and how do they impact biological or spectroscopic studies?

- Methodological Answer : Deuteration alters vibrational frequencies (e.g., IR/Raman shifts) and reduces spin relaxation rates in NMR, enhancing signal resolution in crowded spectra. In metabolic studies, deuterium tracing via LC-MS requires correction for kinetic isotope effects (KIEs), which may slow enzymatic reactions by 2–10×. Control experiments with non-deuterated analogs (e.g., methyl α-D-glucopyranoside ) are essential to isolate isotopic impacts.

Q. How do structural modifications (e.g., glycosidic linkage, deuteration) influence the stability and solubility of Methyl α-D-glucopyranoside-d1 compared to analogs like methyl β-D-glucopyranoside?

- Methodological Answer :

- Stability : α-linkages are more hydrolysis-resistant than β-anomers under acidic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation products via HPLC .

- Solubility : Deuteration marginally increases hydrophilicity. Measure solubility using shake-flask methods in buffers (pH 1–13) and compare with non-deuterated analogs .

- Biological Activity : Use surface plasmon resonance (SPR) to assess binding affinity to glucose transporters, contrasting α- vs. β-linked derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.